molecular formula C6H6N4 B1427042 5-(Methylamino)pyrazine-2-carbonitrile CAS No. 1342365-74-5

5-(Methylamino)pyrazine-2-carbonitrile

Cat. No.: B1427042
CAS No.: 1342365-74-5
M. Wt: 134.14 g/mol
InChI Key: WOETWXWIGRSDIE-UHFFFAOYSA-N
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Description

5-(Methylamino)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C6H6N4 It is a derivative of pyrazine, featuring a methylamino group at the 5-position and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylamino)pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with methylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:

Pyrazine-2-carbonitrile+MethylamineThis compound\text{Pyrazine-2-carbonitrile} + \text{Methylamine} \rightarrow \text{this compound} Pyrazine-2-carbonitrile+Methylamine→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Methylamino)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired functional group.

Major Products Formed

    Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.

    Reduction: Formation of 5-(Methylamino)pyrazine-2-amine.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

5-(Methylamino)pyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Methylamino)pyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-Aminopyrazine-2-carbonitrile
  • 5-(Dimethylamino)pyrazine-2-carbonitrile
  • 5-(Ethylamino)pyrazine-2-carbonitrile

Uniqueness

5-(Methylamino)pyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methylamino group provides a balance between hydrophilicity and hydrophobicity, making it versatile for various applications.

Properties

IUPAC Name

5-(methylamino)pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-8-6-4-9-5(2-7)3-10-6/h3-4H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOETWXWIGRSDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(N=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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